Product packaging for 3-Pyridin-2-yl-2-thioxothiazolidin-4-one(Cat. No.:CAS No. 75130-64-2)

3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Cat. No.: B1322274
CAS No.: 75130-64-2
M. Wt: 210.3 g/mol
InChI Key: MNJAVSVDEZOBKF-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-2-thioxothiazolidin-4-one is a synthetic heterocyclic compound with the molecular formula C8H6N2OS2 and a molecular weight of 210.28 g/mol . This chemical features a core thioxothiazolidin-4-one scaffold substituted at the 3-position with a pyridin-2-yl group, creating a multifunctional structure that is of significant interest in medicinal chemistry and drug discovery research. The compound's structural framework, which incorporates both sulfur and nitrogen-containing heterocycles, is frequently explored as a privileged scaffold in the development of novel bioactive molecules. Researchers utilize this compound primarily as a key synthetic intermediate or building block for the creation of more complex molecular architectures. Compounds within this structural class have demonstrated a range of interesting biological activities in scientific literature, including potential enzyme inhibitory effects, which makes them valuable tools for probing biological mechanisms and identifying new therapeutic targets . The presence of both the thioxo group and the pyridine ring in its structure provides distinct electronic properties and multiple hydrogen bonding acceptors, which are crucial for molecular recognition processes in biological systems. This reagent is intended for research applications in chemical biology, pharmaceutical sciences, and as a precursor in organic synthesis. It is supplied exclusively for laboratory research purposes. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE. It must be handled by qualified researchers in accordance with applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2OS2 B1322274 3-Pyridin-2-yl-2-thioxothiazolidin-4-one CAS No. 75130-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJAVSVDEZOBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625065
Record name 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75130-64-2
Record name 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One and Its Analogs

Established Synthetic Routes to 3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Traditional methods for synthesizing the this compound scaffold primarily rely on condensation reactions and well-defined multi-step pathways.

Condensation Reactions in Thioxothiazolidinone Synthesis

The core structure of 2-thioxothiazolidin-4-one, often referred to as rhodanine (B49660), is typically formed through condensation reactions. A common and historical method involves the reaction of an amine (like 2-aminopyridine (B139424) for the target compound) with carbon disulfide and an α-haloacetic acid, such as chloroacetic acid, in a suitable solvent. researchgate.net This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to form the thioxothiazolidinone ring.

Another prevalent strategy is the Knoevenagel condensation, which is particularly useful for introducing substituents at the 5-position of the rhodanine ring. researchgate.net This reaction involves the condensation of a pre-formed 3-substituted-2-thioxothiazolidin-4-one with an aldehyde or ketone. For instance, this compound can react with various aromatic aldehydes in the presence of a basic catalyst like piperidine (B6355638) or sodium acetate (B1210297) to yield 5-arylidene derivatives. mdpi.com The choice of solvent and catalyst can significantly influence reaction times and yields.

The reaction conditions, such as the pH of the medium, play a crucial role in determining the final product. For example, when condensing 3-aminorhodanine with aldehydes, basic conditions typically yield 5-[(aryl)alkylidene]-substituted products, while acidic catalysis can lead to Schiff bases or disubstituted products. mdpi.comresearchgate.net

Multi-step Organic Synthesis Pathways

The synthesis of specifically substituted thioxothiazolidinones like this compound often requires a multi-step approach. A representative pathway begins with the reaction of 2-aminopyridine with carbon disulfide in the presence of a base (e.g., ammonia) to form an ammonium (B1175870) dithiocarbamate salt. This intermediate is then reacted with an ethyl haloacetate (like ethyl chloroacetate) to yield an ester intermediate. Subsequent intramolecular cyclization, often promoted by a base such as sodium ethoxide, results in the formation of the desired this compound ring system.

These multi-step sequences allow for the controlled introduction of the pyridin-2-yl group at the N-3 position of the thioxothiazolidinone core, providing a reliable method for accessing the target compound and its analogs.

Advanced and Green Synthetic Approaches for Thioxothiazolidinone Derivatives

In response to the growing need for sustainable chemical processes, recent research has focused on developing advanced and environmentally friendly methods for synthesizing thioxothiazolidinone derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Deep Eutectic Solvent-Mediated Syntheses

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. ingentaconnect.com These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, non-toxic, and often act as both the solvent and the catalyst. ingentaconnect.combenthamdirect.com

In the synthesis of thioxothiazolidinone derivatives, DESs have been successfully employed to facilitate Knoevenagel condensation reactions. benthamdirect.com For example, the reaction between rhodanine and various aldehydes can be carried out in a DES like choline chloride:acetamide or ZnCl2/urea, often leading to excellent yields (up to 98-99.7%) in shorter reaction times and with simpler, column-free isolation procedures. benthamdirect.comnih.gov The catalytic activity of the DES can be attributed to its ability to form hydrogen bonds with the reactants, thereby activating them for the condensation reaction. researchgate.net The recyclability of the DES further enhances the green credentials of this methodology. nih.gov

DES CompositionReactantsProduct YieldReference
Choline chloride:acetamideRhodanine, SalicylaldehydeGood to Excellent (51.4-99.7%) benthamdirect.com
ZnCl2/ureaRhodanine, Various AldehydesExcellent (88-98%) nih.gov
Choline chloride-thioureaAldehyde, Thiosemicarbazide, Furan-2,5-dioneExcellent

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been effectively applied to the synthesis of thiazolidinone derivatives, offering benefits such as significantly reduced reaction times, increased product yields, and often solvent-free conditions. figshare.comuobasrah.edu.iq

The cyclo-condensation of imines with thioglycolic acid to form 4-thiazolidinones is one such reaction that benefits from ultrasonic assistance. figshare.com Similarly, one-pot, three-component syntheses of thiazolidinones from an aldehyde, an amine, and thioglycolic acid have been efficiently carried out under ultrasound irradiation, sometimes in the presence of a catalyst. nih.gov The high energy provided by cavitation can overcome activation barriers, leading to rapid and efficient product formation without the need for high temperatures. nih.gov

ReactantsCatalyst/ConditionsKey AdvantagesReference
Functionalized imines, Thioglycolic acidUltrasonic vibrations, solvent-freeHigh yield, short reaction time, no toxic catalyst figshare.com
Aldehyde, Aniline, Thioglycolic acidnano-CdZr4(PO4)6, 60 W ultrasoundHigh yield, recyclable catalyst nih.gov
Primary amines, Carbon disulfide, Maleic anhydrideWater, ultrasound irradiationGood yields, faster conversion than conventional stirring nih.gov

Nanocatalyst Applications in Thioxothiazolidinone Production

The use of nanocatalysts represents a significant advancement in the synthesis of heterocyclic compounds, including thioxothiazolidinones. Nanocatalysts offer high selectivity, reactivity, and stability due to their high surface-area-to-volume ratio. bohrium.com Their catalytic activity can be fine-tuned by controlling particle size, morphology, and surface modifications. bohrium.com

Various nanocatalysts, such as nanophase ZnO and nano-CuFe2O4, have been reported for the synthesis of thiazolidine (B150603) derivatives. bohrium.com For instance, a three-component reaction between alkynes, primary amines, and isothiocyanates can be catalyzed by nanophase ZnO in an aqueous medium at room temperature. bohrium.com These catalysts are often reusable for multiple cycles without a significant loss of activity, making the process more economical and sustainable. bohrium.com The reactions can be carried out under mild conditions, further contributing to the green nature of these synthetic protocols.

NanocatalystReaction TypeKey FeaturesReference
nano-CdZr4(PO4)6Three-component synthesis of thiazolidinonesUltrasound-assisted, recyclable catalyst (7 runs) nih.gov
Nanophase ZnOThree-component reaction (alkynes, amines, isothiocyanates)Aqueous medium, room temperature, recyclable catalyst (6 cycles) bohrium.com
nano-CuFe2O4 spinelSynthesis of 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetateRecyclable, involves Michael addition and intramolecular cyclization bohrium.com

Functional Group Transformations and Derivatization Strategies of the Thioxothiazolidinone Core

The 2-thioxothiazolidin-4-one, or rhodanine, core is a versatile scaffold that allows for a variety of chemical modifications. The reactivity of this heterocyclic system is primarily centered around the active methylene (B1212753) group at the C-5 position, the nitrogen atom at the N-3 position, and the exocyclic sulfur atom at the C-2 position. researchgate.net For this compound, the N-3 position is already substituted, directing derivatization efforts towards the other reactive sites.

Chemical Reactivity at the Thioxo and Carbonyl Centers

The thioxo (C=S) and carbonyl (C=O) groups of the this compound core exhibit distinct reactivities that allow for selective transformations. While the carbonyl group's reactivity is often overshadowed by the highly active C-5 methylene group, the thioxo group provides a reliable handle for further molecular elaboration. nih.govallstudiesjournal.com

The C-2 thioxo group is a key site for derivatization. One of the most common transformations is its displacement by amines. This reaction allows for the conversion of the 2-thioxo-thiazolidin-4-one scaffold into 2-imino-thiazolidin-4-one derivatives. For instance, Anderluh et al. reported a microwave-mediated synthesis where Knoevenagel condensation products of rhodanine are treated with primary or secondary amines to efficiently replace the thiocarbonyl sulfur, yielding 2-amino-5-alkylidenethiazol-4-ones. researchgate.net This strategy highlights the thioxo group's susceptibility to nucleophilic attack, providing a pathway to introduce diverse amino substituents.

The carbonyl group at the C-4 position is generally less electrophilic compared to the carbonyl groups in aldehydes and ketones due to resonance delocalization involving the nitrogen and sulfur atoms within the ring. allstudiesjournal.comlibretexts.org Its primary role is often in activating the adjacent C-5 methylene protons, making them acidic and amenable to condensation reactions. Direct nucleophilic additions to the C-4 carbonyl are less frequent but can be achieved under specific conditions, though such reactions are not as common as modifications at other positions of the rhodanine ring. researchgate.net

Reaction TypeReagent(s)Reaction CenterProduct ClassReference(s)
Thioxo Group Displacement Primary or Secondary AminesC-2 (Thioxo)2-Imino-thiazolidin-4-ones researchgate.net
S-Alkylation Alkyl HalidesC-2 (Thioxo)2-(Alkylthio)thiazol-4-ones researchgate.net
Knoevenagel Condensation Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde), Sodium Acetate, Acetic AcidC-5 (Methylene) activated by C-4 Carbonyl5-Arylmethylene-2-thioxothiazolidin-4-ones nih.govresearchgate.net

Substitutions and Modifications on the Pyridine (B92270) Moiety

The pyridine ring attached at the N-3 position of the thioxothiazolidinone core can undergo various substitutions, although its reactivity is influenced by the electron-withdrawing nature of the thiazolidinone substituent. The synthesis of substituted pyridine derivatives often involves directed lithiation or nucleophilic aromatic substitution, which are powerful methods for introducing functional groups at specific positions. clockss.org

Directed ortho-metalation is a particularly effective strategy. In this approach, a directing metalating group (DMG) on the pyridine ring guides a strong base (like an organolithium reagent) to deprotonate an adjacent position, creating a lithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce new substituents. clockss.org For a 2-substituted pyridine like the title compound, lithiation would typically be directed to the C-3 position of the pyridine ring. clockss.org

Nucleophilic aromatic substitution (SNAr) is another viable strategy, particularly if the pyridine ring is pre-functionalized with a good leaving group, such as a halogen. The inherent electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. This allows for the introduction of various substituents, including azides (which can be further modified via click chemistry), amines, and alkoxides. mdpi.com For example, a 4-chloropyridine-3-sulfonamide (B47618) starting material has been shown to be susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of derivatives at the 4-position. mdpi.com Similar strategies could be applied to modify a pre-existing halogenated pyridinyl-thioxothiazolidinone.

Modification StrategyReagent ClassTypical Position of SubstitutionResulting DerivativeReference(s)
Directed Lithiation Organolithium Reagents (e.g., n-BuLi, LDA) followed by an Electrophile (e.g., MeI, DMF)C-3 or C-6 on the pyridine ring3- or 6-substituted pyridine derivatives clockss.org
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., NaN3, Amines, Alkoxides) on a halogenated pyridine ringPosition of the leaving group (e.g., C-4)4-substituted pyridine derivatives mdpi.com
Suzuki or Stille Coupling Boronic acids/esters or organostannanes with a Palladium catalyst on a halogenated pyridine ringPosition of the leaving groupAryl- or alkyl-substituted pyridine derivatives nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis

For 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the thiazolidinone and pyridine (B92270) rings. The methylene (B1212753) protons (-CH₂-) of the thiazolidinone ring would likely appear as a singlet. The four protons on the pyridine ring would present as a set of multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would be crucial for confirming the 2-yl substitution pattern.

¹³C NMR Spectroscopic Analysis

A ¹³C NMR spectrum would complement the proton data by identifying each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) of the thiazolidinone ring, typically found at the downfield end of the spectrum. Signals for the methylene carbon and the five distinct carbons of the pyridin-2-yl ring would also be expected, providing conclusive evidence of the compound's carbon framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system of a molecule.

An IR spectrum of the target compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) group and the thiocarbonyl (C=S) group. Vibrations associated with the C-N bond, C-S bond, and the aromatic C=C and C=N bonds of the pyridine ring would also be present, offering a clear fingerprint of the molecule's functional groups. impactfactor.org

UV-Vis spectroscopy would reveal the electronic transitions within the molecule. The conjugated system formed by the pyridine ring and the thioxothiazolidin-4-one moiety would be expected to produce characteristic absorption maxima in the UV-Vis region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, confirming its elemental composition (C₈H₆N₂OS₂). The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the pyridine ring or parts of the thiazolidinone ring, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive structural information, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique would unambiguously confirm the connectivity of the atoms and reveal the planarity of the ring systems. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. While crystal structures for many rhodanine (B49660) derivatives have been reported, a structure for this compound is not currently available in open crystallographic databases. nih.gov

Complementary Spectroscopic Techniques in Thioxothiazolidinone Research

In modern chemical research, a suite of complementary techniques is often employed to fully characterize novel compounds. For the thiazolidinone class of molecules, this includes two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, which are used to establish proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all NMR signals. impactfactor.org Computational methods, such as Density Functional Theory (DFT), are also frequently used to predict spectroscopic properties and geometries, providing a theoretical counterpart to experimental data.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. nih.gov Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Conformational analysis would explore the rotation around single bonds, particularly the bond connecting the pyridine (B92270) ring to the thiazolidinone core, to identify different stable conformers and the energy barriers between them. nih.govresearchgate.net This information is vital as the biological activity of a molecule can be highly dependent on its preferred shape.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. For this compound, the HOMO would likely be distributed over the electron-rich parts of the molecule, such as the sulfur atoms and the pyridine ring.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is often located on electron-deficient sites.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

A DFT calculation would provide the energies and spatial distributions of these orbitals, offering predictive insights into the molecule's reactive behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative and not based on published data for the specific compound.)

layersParameterfunctionsValue (eV)infoSignificance
EHOMO-6.5Electron Donating Ability
ELUMO-1.8Electron Accepting Ability
Energy Gap (ΔE)4.7Chemical Stability / Reactivity

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. researchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to verify the molecular structure and assign specific signals to individual atoms.

Global and Local Chemical Reactivity Descriptors

Beyond FMO analysis, DFT can be used to calculate a range of conceptual DFT descriptors that quantify reactivity. mdpi.commdpi.com

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the HOMO and LUMO energies and include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons. nih.gov

Local Descriptors: These descriptors, such as Fukui functions and dual descriptors, indicate the most reactive sites within the molecule. mdpi.com They help predict where an electrophilic or nucleophilic attack is most likely to occur, pinpointing specific atoms (e.g., the carbonyl carbon, the thione sulfur, or specific atoms on the pyridine ring) as potential centers of reactivity.

Table 2: Illustrative Global Reactivity Descriptors (Note: This table is illustrative and not based on published data for the specific compound.)

analyticsDescriptorcalculateValue (eV)infoInterpretation
Chemical Hardness (η)2.35Indicates high stability
Electronegativity (χ)4.15Overall electron-attracting power
Electrophilicity Index (ω)3.66Propensity to act as an electrophile

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is color-coded to show regions of negative and positive electrostatic potential.

Red regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These would likely be found near the carbonyl oxygen and the pyridine nitrogen.

Blue regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These might be found near the hydrogen atoms. The MEP map is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule might interact with a biological receptor. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Changes and Ligand-Protein Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. mdpi.com An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular movement.

For this compound, MD simulations would be particularly useful for:

Conformational Changes: Observing how the molecule flexes, bends, and rotates in a solvent (like water) over time, giving a more realistic view of its dynamic conformational preferences.

Ligand-Protein Interactions: If a biological target (e.g., an enzyme) for this compound is known or proposed, MD simulations can be used to model their interaction. plos.orgnih.gov By placing the molecule in the active site of the protein and simulating the system, researchers can assess the stability of the binding pose, identify key amino acid interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. This information is critical for drug design and understanding the mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of the this compound scaffold, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

Research on closely related structures, such as 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, has utilized QSAR to predict anticancer activity, specifically against osteosarcoma. nih.gov In these studies, a set of known compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The goal is to accurately forecast the half-maximal inhibitory concentration (IC50) value of new compounds. nih.gov

The process involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be constitutional, topological, geometric, or electronic in nature. Both linear and nonlinear models are then developed to link these descriptors to the observed biological activity. nih.gov For instance, a study on N-[2-(aryl)-4-oxo-1, 3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives employed 3D-QSAR models to investigate their anti-inflammatory activity. benthamopen.comresearchgate.net These models suggested that the presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the phenyl ring was favorable for activity. benthamopen.comresearchgate.net

Nonlinear methods, such as Gene Expression Programming (GEP), have shown particular promise in capturing the complex, nonlinear relationships between molecular descriptors and activity that linear models might miss. nih.gov GEP models have demonstrated higher correlation coefficients and better consistency with experimental values compared to linear approaches for thiazolidin-4-one derivatives. nih.gov The insights gained from these QSAR models are crucial for identifying the key structural features that govern the biological activity, thereby facilitating the rational design of new, more effective therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Descriptor Classes Used in QSAR Modeling of Thiazolidin-4-one Derivatives This table is interactive. You can sort and filter the data.

Descriptor Class Example Descriptors Information Encoded
Electronic HOMO/LUMO energies, Dipole moment Electron distribution, reactivity, polarity
Steric/Topological Molecular weight, Kier & Hall indices Size, shape, and branching of the molecule
Thermodynamic Heat of formation, Molar refractivity Stability, polarizability

| 3D Descriptors | Surface area, Volume | Three-dimensional shape and size |

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study the distribution of electron density in a molecule, providing deep insights into its chemical bonding, stability, and reactivity. researchgate.net It interprets the complex electronic wavefunction in terms of localized, Lewis-like structures, such as bonds (BD), lone pairs (LP), and their corresponding unoccupied anti-bonding (BD) and Rydberg (RY) orbitals. materialsciencejournal.org

For this compound, NBO analysis elucidates the intramolecular charge transfer (ICT) interactions that are key to its stability and chemical behavior. materialsciencejournal.org The analysis focuses on donor-acceptor interactions, where electron density is delocalized from an occupied Lewis-type NBO (the donor) to an unoccupied non-Lewis NBO (the acceptor). materialsciencejournal.org The stabilization energy (E2) associated with these interactions is calculated using second-order perturbation theory, with higher E2 values indicating a stronger interaction. materialsciencejournal.org

Key interactions within the this compound structure would include:

Delocalization of lone pair electrons from the nitrogen and oxygen atoms of the thiazolidinone ring into the anti-bonding orbitals of adjacent carbon-carbon and carbon-nitrogen bonds.

Charge transfer from the lone pairs of the sulfur atoms (both the thione and the ring sulfur) to the π* anti-bonding orbitals of the carbonyl group (C=O) and the pyridinyl ring.

By quantifying these interactions, NBO analysis provides a detailed map of charge distribution. researchgate.net It identifies the most electron-rich and electron-deficient sites, which correspond to the locations most susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding the molecule's reactivity and its potential interactions with biological targets. researchgate.net

Table 2: Conceptual Donor-Acceptor Interactions in this compound for NBO Analysis This table is interactive. You can sort and filter the data.

Donor NBO (Occupied) Acceptor NBO (Unoccupied) Type of Interaction Significance
LP (N) on Pyridine π*(C=C) in Pyridine ring n → π* Ring stabilization, charge delocalization
LP (O) on Carbonyl σ*(C-N) in Thiazolidinone ring n → σ* Intramolecular charge transfer, stability
LP (S) on Thione π*(C=O) in Thiazolidinone ring n → π* Hyperconjugation, electronic effects

| π (C=C) in Pyridine | π(C=S) in Thiazolidinone ring | π → π | Conjugation, electronic communication |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are of great interest for their potential applications in nonlinear optics (NLO). NLO materials can alter the properties of light passing through them and are essential for advanced technologies such as optical switching, data storage, and frequency conversion. Thiazolidinone derivatives have been specifically identified as promising candidates for NLO applications. researchgate.net

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). These properties are calculated using quantum chemical methods, typically Density Functional Theory (DFT). Theoretical investigations on analogous compounds, such as 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, have been performed to predict these NLO properties. researchgate.net

Key findings from computational studies on similar structures include:

First Hyperpolarizability (β): This is a measure of the second-order NLO response. A large β value is a primary requirement for a material to be an efficient NLO chromophore. Studies show that molecules containing donor and acceptor groups linked by a π-bridge, a feature present in the target compound, tend to have enhanced β values. researchgate.net

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is inversely related to the first hyperpolarizability. researchgate.net A smaller energy gap generally leads to a larger β value, indicating a more significant NLO response. researchgate.net

Third-Order Susceptibility (χ³): For applications in areas like optical limiting and all-optical switching, the third-order NLO properties are crucial. The third-order nonlinear susceptibility (χ³) can be calculated, and pyrimidine- and pyridine-containing structures have shown potential for high χ³ values, making them suitable for photonic applications. nih.gov

Based on these theoretical principles, this compound is considered a good candidate for NLO materials. researchgate.net The combination of the electron-donating thiazolidinone moiety and the electron-accepting pyridine ring facilitates the intramolecular charge transfer necessary for a strong NLO response.

Table 3: Calculated NLO Properties for an Analogous Thiazolidinone Derivative This table is interactive. You can sort and filter the data.

Property Symbol Definition Typical Calculated Value (a.u.)
Mean Polarizability <α> Measure of the molecule's overall electronic cloud distortion in an electric field. ~200-300
First Hyperpolarizability β Measure of the second-order nonlinear optical response. ~1000-5000

| HOMO-LUMO Energy Gap | ΔE | Energy difference between highest occupied and lowest unoccupied molecular orbitals. | ~3-4 eV |

Mechanistic Insights into the Biological Activity of 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One Derivatives in Vitro Focus

Enzyme Inhibition Mechanisms (In Vitro)

Tyrosine Kinase Inhibition (e.g., c-Met, Ron)

Derivatives of the 3-pyridin-2-yl-2-thioxothiazolidin-4-one scaffold have been investigated for their potential to inhibit tyrosine kinases, which are crucial mediators of cellular signaling and are often dysregulated in cancer. The c-Met receptor tyrosine kinase, for instance, is a key target in cancer therapy. Studies on structurally related pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met kinase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. The pyrazolo[3,4-b]pyridine fragment is considered a privileged scaffold for c-Met inhibition. The inhibitory mechanism of these compounds often involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. While direct inhibitory data for this compound derivatives against Ron kinase is not extensively documented, the structural similarities to known c-Met inhibitors suggest a potential for interaction with this related receptor tyrosine kinase.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IC50 (nM) Reference
Derivative 5a 4.27 ± 0.31
Derivative 5b 7.95 ± 0.17
Cabozantinib (Reference) 5.38 ± 0.35

Serine Protease and Metalloprotease Inhibition

The potential for this compound derivatives to act as inhibitors of serine proteases and metalloproteases has been an area of interest. While direct studies on this specific scaffold are limited, research on related thiazolidin-4-one derivatives has demonstrated significant inhibitory activity against matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. For example, certain 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides have shown potent inhibition of MMP-9, with one derivative exhibiting an IC50 value of 40 nM. The mechanism of inhibition likely involves the coordination of the thiazolidinone core or associated functional groups with the catalytic zinc ion in the active site of the MMP, preventing substrate binding and enzymatic activity.

Table 2: In Vitro MMP-9 Inhibitory Activity of Selected 4-Thiazolidinone Derivatives

Compound IC50 (µM) Reference
Derivative 22 0.30
Derivative 23 0.04
NNGH (Reference) Not specified

PPAR-γ Agonism and Related Signaling Pathways

Thiazolidinedione (TZD) derivatives are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. The 2-thioxo-4-thiazolidinone core of the subject compound is structurally related to the TZD scaffold. Upon binding to the ligand-binding domain of PPAR-γ, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. This activation modulates insulin (B600854) sensitivity and glucose uptake.

Studies on various 2-thioxo-4-thiazolidinone derivatives have demonstrated potent PPAR-γ binding activities, with some compounds showing Ki values in the nanomolar range. Molecular docking studies suggest that these compounds interact with key amino acid residues in the PPAR-γ ligand-binding domain, mimicking the binding of endogenous ligands. The activation of PPAR-γ by these derivatives can also lead to the inhibition of pro-inflammatory gene expression by attenuating the activity of transcription factors like NF-κB.

Table 3: PPARγ Binding Activities of 2-Thioxo-4-thiazolidinone Derivatives

Compound Ki (nmol/L) Reference
18 12.15
38 14.46

Kinase Inhibition (e.g., CDK2, GSK-3β, DYRK1A, EGFR, HER-2)

The this compound scaffold has been successfully utilized in the design of multi-kinase inhibitors. A notable study focused on pyridine-thiazolidin-4-one hybrids as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). One such derivative, a 5-acetyl-thiazolidin-4-one hybrid (compound 8a), exhibited potent dual inhibitory activity. The mechanism of inhibition involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their respective substrates and modulating cellular processes like cell cycle progression and signaling pathways.

Furthermore, the thiazolidin-4-one core has been incorporated into derivatives that show potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). Some of these compounds have demonstrated dual inhibitory effects on both CDK2 and EGFR. While specific inhibitory data against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Human Epidermal Growth Factor Receptor 2 (HER-2) for this compound derivatives are not extensively reported, the broad kinase inhibitory potential of the thiazolidinone scaffold suggests that these may also be potential targets.

Table 4: In Vitro Kinase Inhibitory Activity of a Pyridine-5-acetyl-thiazolidin-4-one Hybrid (Compound 8a)

Kinase IC50 (µg/mL) Reference
CDK2 0.675
GSK-3β 0.134

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents. The mechanism of DHFR inhibitors involves blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Heterocyclic compounds containing pyrimidine, pyridine (B92270), and thiazole (B1198619) rings have been extensively studied as DHFR inhibitors. These compounds typically bind to the active site of DHFR, forming hydrogen bonds and other interactions with key amino acid residues, thereby preventing the binding of the natural substrate. While direct inhibitory data for this compound derivatives against DHFR is not abundant, the presence of the pyridine ring, a common feature in many DHFR inhibitors, suggests a potential for this activity.

Cellular Response Mechanisms (In Vitro)

Derivatives of this compound elicit a range of cellular responses, primarily investigated in the context of cancer and inflammation. These compounds can trigger programmed cell death, halt cellular proliferation, and interfere with inflammatory signaling cascades.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which thiazolidin-4-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. In vitro studies on various cancer cell lines have demonstrated that these compounds can activate intrinsic and extrinsic apoptotic pathways. For instance, certain 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have been shown to promote apoptotic cell death in osteosarcoma cells. tandfonline.com

The apoptotic mechanism often involves the modulation of key regulatory proteins. Studies on pyridine-thiazolidin-4-one hybrids have revealed their ability to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. For example, treatment of HepG2 (liver cancer) cells with a pyridine-dihydrothiazole hybrid led to a 4.33-fold increase in the pro-apoptotic Bax protein and a concurrent decrease in the anti-apoptotic Bcl-2 protein to 0.3-fold of the control. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

Furthermore, these compounds have been observed to activate executioner caspases. The same study on HepG2 cells showed a 4.9-fold increase in the gene expression of caspase-3, an essential executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net The cleavage of poly (ADP-ribose) polymerase (PARP) by caspase-3, another indicator of apoptosis, has also been observed in pancreatic ductal adenocarcinoma (PDAC) cells following treatment with related derivatives. humanjournals.com

Compound ClassCell Line(s)Key Apoptotic Events Observed
Pyridine-dihydrothiazole hybridHepG2 (Liver Carcinoma)▲ 4.33-fold increase in Bax protein▼ 0.3-fold decrease in Bcl-2 protein▲ 4.9-fold increase in caspase-3 gene expression
Indolyl-thiazolyl-pyrrolopyridinesPDAC (Pancreatic Cancer)▲ Cleavage of caspase-3 and PARP
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivativesOsteosarcoma Cells▲ Promotion of apoptotic cell death

Modulation of Cell Proliferation and Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives can inhibit cancer cell growth by modulating cell proliferation and arresting the cell cycle at critical checkpoints. semanticscholar.org The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing.

Flow cytometry analyses have revealed that these compounds can cause cell populations to accumulate in specific phases of the cell cycle. For example, a pyridine-dihydrothiazole hybrid was found to cause G1 phase arrest in HepG2 cells. researchgate.net Similarly, a nortopsentin analogue featuring a pyridine core was shown to induce cell cycle arrest at the G1 phase in HCT-116 (colon carcinoma) cells. humanjournals.com In contrast, other related derivatives, such as certain 2-thioxoimidazolidines, have been found to arrest colon cancer cells at the S phase and liver cancer cells at the G0/G1 phase. researchgate.net

The mechanism behind cell cycle arrest often involves the downregulation of key regulatory proteins, particularly cyclin-dependent kinases (CDKs) and their cyclin partners. The G1 phase arrest induced by the nortopsentin analogue in HCT-116 cells was attributed to the downregulation of CDK2, CDK4, and CDK6 expression. humanjournals.com By inhibiting these crucial kinases, the compound effectively blocks the transition from the G1 to the S phase, thereby halting cell proliferation. humanjournals.com

Compound/AnalogueCell LineEffect on Cell CycleMolecular Mechanism
Pyridine-dihydrothiazole hybridHepG2 (Liver Carcinoma)G1 phase arrestNot specified
Nortopsentin analogue (4i)HCT-116 (Colon Carcinoma)G1 phase arrest▼ Downregulation of CDK2, CDK4, and CDK6
2-Thioxoimidazolidine (Compound 7)HepG-2 (Liver Carcinoma)G0/G1 phase arrestNot specified
2-Thioxoimidazolidine (Compound 9)HCT-116 (Colon Carcinoma)S phase arrestNot specified

Anti-Inflammatory Cellular Pathways

The thiazolidin-4-one scaffold, particularly when combined with a pyridine ring, is associated with significant anti-inflammatory properties. The primary in vitro mechanism identified for this activity is the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes. utrgv.edu COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. researchgate.net

Several studies have positioned 4-thiazolidinone-pyridine hybrids as promising COX-2 inhibitors. humanjournals.comutrgv.edu Selective inhibition of COX-2 is a desirable therapeutic strategy as it is the isoform primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining. researchgate.net In silico docking studies have supported these findings, showing that these hybrid molecules can fit into the active site of the COX-2 enzyme. utrgv.edu

Beyond direct COX inhibition, related thiazole derivatives have also been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), the terminal enzyme that catalyzes the conversion of PGH2 to the pro-inflammatory prostaglandin E2 (PGE2). researchgate.netresearchgate.net Another reported in vitro anti-inflammatory mechanism for pyridine- and thiazole-based compounds is the inhibition of protein denaturation, a process implicated in inflammation. nih.gov

Antioxidant Mechanisms (e.g., Lipid Peroxidation Inhibition)

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiazolidinone derivatives, including those with a pyridine moiety, have demonstrated notable antioxidant activity in vitro. One of the key mechanisms is the inhibition of lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell damage. nih.gov

Studies on thiazinanone derivatives, which are structurally related six-membered rings, have shown a capacity to reduce lipid peroxidation in biological systems. nih.gov Specifically, certain 2-(pyridin-2-yl)-tetrahydrobenzo semanticscholar.orgnih.govthieno[2,3-d]pyrimidin-4-amine derivatives have been identified as inhibitors of lipid peroxidation, with IC50 values in the micromolar range. utrgv.edu

In addition to inhibiting lipid peroxidation, these compounds can act as free radical scavengers. The antioxidant activity of 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) has been confirmed through various assays, including the 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) tests, which measure radical scavenging capacity. mdpi.com

Compound ClassAssayAntioxidant Activity (IC50 / EC50)
2-(pyridin-2-yl)...thieno[2,3-d]pyrimidin-4-amine (Cmpd 11)Lipid PeroxidationIC50 = 90 ± 4 µM
2-(2-(pyridin-2-yl)...thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione (Cmpd 17)Lipid PeroxidationIC50 = 165 ± 40 µM
Thiazolidine-4-one derivatives (Cmpd 3i)Lipid PeroxidationEC50 = 0.565 ± 0.051 mM
Thiazolidine-4-one derivatives (Cmpd 3r)Lipid PeroxidationEC50 = 0.708 ± 0.074 mM

Antimicrobial Mechanisms (In Vitro)

The 2-thioxothiazolidin-4-one scaffold is a well-established pharmacophore for developing antimicrobial agents. The incorporation of a pyridine ring can further enhance this activity against a spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity Mechanisms

The antimicrobial mechanisms of thiazolidinone derivatives are multifaceted and target essential cellular processes in pathogens.

Antibacterial Mechanisms: A prominent proposed mechanism of antibacterial action is the inhibition of cell wall synthesis. Specifically, 4-thiazolidinones have been identified as novel inhibitors of the bacterial enzyme MurB. nih.gov MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical and unique component of the bacterial cell wall. semanticscholar.orgnih.gov By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to bacterial cell death. Docking studies have further suggested that these derivatives can bind effectively to the MurB protein of bacteria like S. aureus and E. coli. researchgate.netsemanticscholar.org Some researchers also suggest that these compounds may act as phosphate (B84403) bioisosteres, interfering with enzymes involved in peptidoglycan synthesis. humanjournals.com

Antifungal Mechanisms: The antifungal action of thiazolidinone derivatives appears to target the fungal cell membrane and key metabolic enzymes. One of the primary mechanisms is the inhibition of ergosterol (B1671047) biosynthesis. semanticscholar.org Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity and integrity. Docking studies indicate that thiazolidinones likely inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. semanticscholar.org This is the same target as the widely used azole class of antifungal drugs.

Other potential antifungal mechanisms include the inhibition of fungal β-carbonic anhydrase, an enzyme involved in fungal metabolism and survival, and the direct inhibition of mycelial growth, which is essential for the propagation of filamentous fungi. humanjournals.comnih.gov

Antitubercular and Antimalarial Properties

The rhodanine (B49660) scaffold is also a promising framework for the development of agents against significant infectious diseases like tuberculosis and malaria.

Antitubercular Activity:

Various derivatives of 2-thioxothiazolidin-4-one have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Research has identified several rhodanine-based compounds that exhibit potent inhibition of the H37Rv strain of M. tuberculosis. bohrium.comresearchgate.net For instance, certain rhodanine-linked enamine–carbohydrazide derivatives have shown moderate to good inhibition, with one compound achieving a minimum inhibitory concentration (MIC) of 1 µg/mL. bohrium.com The proposed mechanism for some of these derivatives involves the inhibition of essential mycobacterial enzymes, such as protein tyrosine phosphatase B (MptpB) or carbonic anhydrases, which are crucial for the pathogen's survival within the host. bohrium.comnih.gov

The table below summarizes the in vitro antitubercular activity of selected rhodanine derivatives.

Derivative ClassTarget StrainMICReference(s)
Rhodanine-linked enamine–carbohydrazideM. tuberculosis H37Rv1 µg/mL (for compound 11k) bohrium.com
Quinoline-incorporated rhodanineM. tuberculosis H37Ra4.5 µg/mL (for compound 3c) researchgate.net
Quinoline-incorporated rhodanineM. bovis BCG2.0 µg/mL (for compound 3c) researchgate.net

Antimalarial Properties:

The potential of rhodanine analogues as antimalarial agents has also been explored through in vitro studies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study identified a promising rhodanine analogue with a 50% inhibitory concentration (IC50) of 4.755 μM. researchgate.net

Structurally similar compounds, such as 3-phenyl-2-thioxothiazolidin-4-one derivatives, have been synthesized and tested against resistant strains of P. falciparum. Several of these derivatives exhibited significant antimalarial activity, with IC50 values ranging from 0.85 to 1.30 µg/ml. researchgate.net This suggests that the 2-thioxothiazolidin-4-one core is a viable pharmacophore for antimalarial drug discovery. Additionally, compounds containing a pyridine moiety, a key feature of this compound, have also shown potent antiplasmodial activity. For example, a thiopicolinamide derivative demonstrated submicromolar activity with an IC50 of 142 nM against P. falciparum. nih.gov

The following table presents the in vitro antimalarial activity of related rhodanine and pyridine derivatives.

Compound/Derivative ClassTarget StrainIC50Reference(s)
Rhodanine Analogue (C11)P. falciparum4.755 μM researchgate.net
3-Phenyl-2-thioxothiazolidin-4-one Derivative (MF9)Resistant P. falciparum0.85 µg/ml researchgate.net
Thiopicolinamide Derivative (13i)P. falciparum142 nM nih.gov

Structure Activity Relationship Sar Studies for 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The pyridine (B92270) nucleus is a cornerstone in the design of numerous biologically active molecules and is a prevalent feature in many approved drugs. ut.ac.irmdpi.com Its presence at the N-3 position of the 2-thioxothiazolidin-4-one ring is a critical determinant of the molecule's interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the binding affinity and orientation of the compound within a receptor's active site.

Substitutions on the pyridine ring can dramatically alter the electronic and steric properties of the entire molecule, thereby affecting its biological potency. For instance, the introduction of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., halogens, -NO₂) can modify the charge distribution across the aromatic system. mdpi.com Studies on related heterocyclic systems have shown that the position of these substituents is also critical; for example, groups at the para position often have a more significant impact than those at the ortho or meta positions. mdpi.comnih.gov In a series of pyridine derivatives, it was found that the presence of -OH and -NH₂ groups enhanced antiproliferative activity, whereas halogen atoms or other bulky groups tended to decrease it. nih.gov

Table 1: Influence of Pyridine Ring Substituents on Biological Activity.
Substituent (R) on Pyridine RingGeneral PositionObserved Effect on ActivityReference Example Class
-OH (Hydroxyl)paraEnhances activity (e.g., antiproliferative)Pyridine Derivatives mdpi.com
-NH₂ (Amino)paraEnhances activity (e.g., antiproliferative)Pyridine Derivatives mdpi.com
-OCH₃ (Methoxy)paraMay increase or decrease activity depending on the targetPyridine Derivatives mdpi.com
Halogens (F, Cl, Br)AnyGenerally decreases activity, but can enhance potency in specific cases by forming halogen bondsPyridine Derivatives nih.govresearchgate.net
-NO₂ (Nitro)AnyOften leads to increased activity, particularly in anti-inflammatory contextsThiazolidinone Derivatives researchgate.net

The C-5 position of the 2-thioxothiazolidin-4-one ring is frequently functionalized with an arylidene moiety (e.g., a benzylidene group), creating an exocyclic double bond. This part of the molecule, often referred to as the "side chain," plays a pivotal role in defining the compound's biological activity and selectivity. nih.govmdpi.com The nature of the substituent on this aryl ring can profoundly impact potency.

SAR studies have revealed that:

Electron-donating groups (like hydroxyl, -OH) on the C-5 aryl ring can be crucial for activity. For example, a hydroxyl group at the para-position of a 5-benzylidene moiety was found to be very important for achieving sub-micromolar inhibitory activity against certain protein kinases. mdpi.com

Electron-withdrawing groups can also modulate activity. The specific effect often depends on the biological target being investigated.

Bulky groups , such as a benzodioxole ring, can be well-tolerated and may even lead to highly potent compounds, depending on the other substituents present on the core structure. mdpi.com

In a study of 5-indolylmethylene-2-thioxothiazolidin-4-one derivatives, the presence of a methyl group on the indole (B1671886) ring and a hydroxyl group on the N-3 phenyl ring was beneficial for antibacterial activity. mdpi.com Replacing the hydroxyl with a carboxylic acid group also resulted in a highly active compound. mdpi.com

Table 2: Effect of C-5 Arylidene Side Chain Substituents on Biological Activity.
Substituent (R') on C-5 Aryl RingPositionObserved Effect on ActivityReference Compound Class
-OH (Hydroxyl)paraSignificantly enhances inhibitory activity (e.g., protein kinase)5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones mdpi.com
-COOH (Carboxyl)metaMaintains high activity (e.g., antibacterial)5-Indolylmethylene-2-thioxothiazolidin-4-ones mdpi.com
-OCH₃ (Methoxy) on IndoleC-5 of IndoleContributes to high activity in combination with other groups5-Indolylmethylene-2-thioxothiazolidin-4-ones mdpi.com
Benzodioxole-Well-tolerated and can lead to potent inhibitors5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones mdpi.com
Unsubstituted Phenyl-Serves as a baseline; activity is often enhanced by substitutionGeneral Thiazolidinones

The Knoevenagel condensation used to introduce the C-5 arylidene side chain results in the formation of an exocyclic double bond, which can exist as either E or Z isomers. The stereochemistry of this double bond is a critical factor for biological activity as it dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding pocket.

Research indicates that the synthesis of 5-arylidene-2-thioxothiazolidin-4-ones typically yields the thermodynamically more stable Z-isomer exclusively. mdpi.commdpi.com The confirmation of this Z-configuration is often achieved through NMR spectroscopy, where the signal of the methylidene proton appears in a characteristic chemical shift range (e.g., 7.99–8.17 ppm). mdpi.com While the Z-isomer is predominantly formed and studied, the potential activity of the E-isomer cannot be disregarded. Studies on structurally related oxazolidinones have demonstrated that stereochemistry plays a vital role, with one geometric isomer showing significantly higher potency than the other. nih.gov For instance, in one study, the E-isomer of an angularly attached oxazolidinone derivative was found to be more potent than its Z-isomer, highlighting that the spatial arrangement around the double bond directly influences the interaction with the biological target. nih.gov This underscores the importance of controlling and characterizing the stereochemistry of the C-5 exocyclic double bond in the design of new, potent 3-pyridin-2-yl-2-thioxothiazolidin-4-one derivatives.

Rational Design Principles for Optimized Bioactive Thioxothiazolidinones

Based on extensive SAR studies, several rational design principles have been established to guide the synthesis of optimized thioxothiazolidinone derivatives with enhanced biological activity. researchgate.netresearchgate.net The goal is to leverage the thioxothiazolidinone scaffold to create molecules that can effectively interact with specific biological targets, such as enzymes or receptors. nih.govnih.gov

Key design strategies include:

Targeted Substitution: The strategic placement of functional groups on the N-3 pyridine ring and the C-5 arylidene side chain is the most critical principle. This involves selecting substituents that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the target's active site. nih.gov

Bioisosteric Replacement: Replacing certain functional groups or rings with other groups that have similar physical or chemical properties (bioisosteres) can improve potency, selectivity, or pharmacokinetic properties. For example, a thiazole (B1198619) ring might be replaced with a thiadiazole ring to modulate activity. nih.gov

Scaffold Hopping and Hybridization: Combining the thioxothiazolidinone core with other known pharmacologically active fragments (pharmacophores) can lead to hybrid molecules with dual or enhanced activity. ut.ac.ir

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility can lock it into a bioactive conformation, potentially increasing its affinity for the target and improving selectivity.

By applying these principles, researchers can move beyond random screening and systematically develop thioxothiazolidinone derivatives with optimized potency and a more desirable pharmacological profile.

Pharmacophore Modeling and Ligand-Based Drug Design Considerations

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. sciensage.info For this compound derivatives, a pharmacophore model helps to abstract the key molecular interaction points from a set of active compounds. researchgate.netrsc.org

A typical pharmacophore model for this class of compounds would include features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the carbonyl oxygen (C=O) at the C-4 position of the thiazolidinone ring are key HBA features.

Hydrogen Bond Donors (HBD): The N-H proton of the thiazolidinone ring (in its tautomeric form) or hydroxyl substituents can act as HBDs.

Aromatic Rings (AR): The pyridine ring and the aryl ring of the C-5 side chain are crucial aromatic features that can engage in π-π stacking interactions with aromatic amino acid residues in a binding site.

These models can be generated using ligand-based methods, where the common features of a series of known active molecules are aligned and extracted. sciensage.info Once a statistically significant pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.gov This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. Furthermore, these models are integral to 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the 3D properties of molecules with their biological activity to guide the design of more potent analogues. nih.govsciensage.info

Applications of 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One and Its Analogs in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Analogs of 3-Pyridin-2-yl-2-thioxothiazolidin-4-one have been successfully developed as potent and selective inhibitors for various protein targets, allowing for detailed investigation of cellular pathways.

The 2-thioxothiazolidin-4-one core structure is a privileged scaffold in medicinal chemistry, leading to the discovery of potent inhibitors for several key protein families.

Osteosarcoma Cell Proliferation: A series of 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives have demonstrated significant potential as inhibitors of osteosarcoma (OS) cell proliferation. Through phenotypic screening and subsequent structure-activity relationship (SAR) studies, a lead compound, (R)-8i, was identified. This water-soluble analog exhibits remarkable cellular potency against MNNG/HOS osteosarcoma cells and shows efficacy in vivo with a 52.9% inhibition of OS growth in mouse models. Preliminary investigations suggest its mechanism is independent of p53 and myoferlin (MYOF), indicating a potentially novel pathway for OS treatment.

Monoamine Oxidase (MAO) Inhibition: The analog 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) has been identified as a selective inhibitor of cerebral monoamine oxidase B (MAO-B). Studies showed that PPIT selectively inhibits the MAO-B isoform at concentrations of 200 µM or greater, with no inhibitory effect on the MAO-A isoform. This selectivity makes PPIT a valuable chemical probe for studying the role of MAO-B in neurological disorders, which are often associated with oxidative stress and altered MAO activity.

PIM Kinase Inhibition: Derivatives of 2-thioxothiazolidin-4-one have been developed as potent pan-inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. These proto-oncogenic kinases are crucial in regulating cancer-specific pathways like cell survival, proliferation, and apoptosis. Optimized compounds in this series display IC50 values in the single-digit nanomolar range against all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3) and exhibit high selectivity over other kinases. One such compound inhibited the growth of Molm-16 leukemia cell lines with an EC50 of 14 nM, demonstrating its utility in cancer biology research.

Compound Class/AnalogTarget/ApplicationCell LinePotency
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivative ((R)-8i)Osteosarcoma cell proliferationMNNG/HOSIC50 = 21.9 nM
3-(Pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT)MAO-B Inhibition-Selective inhibition at ≥200 µM
2-Thioxothiazolidin-4-one analogsPan-PIM Kinase InhibitionMolm-16EC50 = 14 nM

While direct applications of this compound in plant immunity are not extensively documented, its core structure, rhodanine (B49660), and related thiazolidinone derivatives have a history of investigation as antifungal agents against plant pathogens. cuni.cz This suggests a potential role for its analogs as chemical probes in plant science.

Rhodanine derivatives have been studied for their ability to protect cotton fabrics from cellulolytic fungi like Chaetomium globosum. cuni.cz Early research also tested these compounds against plant fungal pathogens such as Alternaria tenuis and Botrytis allii. cuni.cz Furthermore, condensation products of rhodanine with pyridine (B92270) aldehydes were specifically examined for their rot-proofing capabilities. researchgate.net

More recent studies on rhodanine-3-acetic acid derivatives have identified them as inhibitors of fungal protein mannosyl transferase 1 (PMT1) in Candida albicans. nih.govnih.gov PMT1 is involved in protein O-mannosylation, a critical process for fungal cell wall integrity and virulence. nih.gov Inhibitors of this enzyme could serve as valuable chemical tools to study fungal pathogenesis, including in plant-pathogen interactions. nih.gov Additionally, other thiazolidine (B150603) derivatives, such as N-Acetyl-Thiazolidine-4-carboxylic acid, are utilized as plant growth regulators, highlighting the biocompatibility of the thiazolidine scaffold in botanical systems. awiner.com

Integration into Chemically Modified Electrodes for Biosensing and Ion Recognition

The structural features of this compound, particularly the rhodanine core, make it and its derivatives suitable for use in the development of chemically modified electrodes (CMEs) for sensing applications. Rhodanine is a well-known heterocyclic compound with complexing properties for heavy metal ions. mdpi.com

This capability has been harnessed by using rhodanine derivatives to create CMEs for the detection of heavy metals. In one approach, a rhodanine derivative, (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one, was used to form a film on an electrode surface through controlled potential electrolysis. mdpi.com This modified electrode was then employed for the recognition and quantification of heavy metal ions such as lead (Pb(II)), cadmium (Cd(II)), copper (Cu(II)), and mercury (Hg(II)) using differential pulse stripping voltammetry. mdpi.com

The underlying principle involves the accumulation of metal ions onto the rhodanine-modified surface, followed by an electrochemical stripping step where the metals are re-oxidized, generating a current proportional to their concentration. The azulene-containing rhodanine monomer proved to be particularly effective for Pb(II) detection. mdpi.com The electrochemical behavior of the basic thiazolidine ring has also been studied on gold electrodes, forming the basis for chronoamperometric sensors. mdpi.comnih.gov These studies demonstrate the potential of incorporating the this compound scaffold into electrochemical sensors for environmental monitoring and analytical chemistry.

Electrode ModifierTarget Analyte(s)TechniqueKey Finding
(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one FilmPb(II), Cd(II), Cu(II), Hg(II)Differential Pulse Stripping VoltammetryThe modified electrode showed high sensitivity, particularly for Pb(II) detection. mdpi.com
Thiazolidine on Gold WireThiazolidineFlow-Through ChronoamperometryA linear concentration range from 0.05 to 16 mg L⁻¹ was achieved with a limit of quantification of 1 ng. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 3 Pyridin 2 Yl 2 Thioxothiazolidin 4 One Research

Advancements in Synthetic Methodologies and Scalable Production

The future of 3-pyridin-2-yl-2-thioxothiazolidin-4-one research is intrinsically linked to the development of more efficient, cost-effective, and environmentally friendly synthetic methods. While traditional methods for synthesizing thioxothiazolidinone derivatives are well-established, there is a growing emphasis on green chemistry principles to minimize the environmental impact of chemical synthesis. nih.gov Future advancements will likely focus on microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs). MAOS offers advantages such as shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. nih.gov MCRs, on the other hand, provide an atom-economical approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and improving efficiency. nih.gov

A significant challenge that needs to be addressed is the scalable production of this compound. The transition from laboratory-scale synthesis to industrial production requires robust and reproducible methodologies that can be implemented on a large scale. nih.gov This includes the optimization of reaction parameters, the use of readily available and inexpensive starting materials, and the development of purification techniques suitable for large-scale batches. The synthesis of related quinazolinone derivatives has been successfully scaled to gram quantities, suggesting that with further research, scalable production of this compound is an achievable goal. nih.gov

Synthetic ApproachKey AdvantagesRelevance to this compound
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, increased yields, milder conditions.Can accelerate the synthesis of the core scaffold and its derivatives. nih.gov
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity.Efficient for creating diverse libraries of derivatives for screening. nih.gov
Green Chemistry Approaches Use of eco-friendly solvents, catalysts, and energy sources.Reduces the environmental footprint of synthesis. nih.govnih.gov
Scalable Synthesis Protocols Enables large-scale production for further research and potential commercialization.Crucial for translating laboratory findings into practical applications. nih.gov

Deeper Elucidation of Molecular Targets and Pathways

A critical aspect of future research will be the comprehensive identification and validation of the molecular targets and biological pathways modulated by this compound. While preliminary studies have suggested a range of biological activities, the precise mechanisms of action often remain to be fully elucidated. Techniques such as proteomics, genomics, and target fishing methodologies will be instrumental in pinpointing the specific proteins, enzymes, or receptors with which this compound interacts. wjbphs.comnih.gov

For instance, derivatives of the closely related 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one have shown potent activity against osteosarcoma cells, suggesting potential interactions with pathways involved in cancer cell proliferation and survival. nih.gov Molecular docking studies have also been employed to predict the binding of thioxothiazolidinone derivatives to various enzymes, including carbonic anhydrase and aldose reductase, indicating a potential role in metabolic and inflammatory diseases. nih.gov Future research should focus on experimental validation of these in silico findings through techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) to confirm direct binding and determine binding affinities. wjbphs.com Understanding the downstream effects of target engagement on cellular signaling pathways will also be crucial for a complete mechanistic understanding.

Exploration of Novel Therapeutic Applications beyond Current Scope

The diverse biological activities reported for thioxothiazolidinone derivatives suggest that this compound may have therapeutic potential in a wide range of diseases beyond those initially investigated. A systematic exploration of its pharmacological profile could uncover novel applications. For example, a related compound, 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT), has demonstrated antioxidant properties and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. This opens up the possibility of developing this compound derivatives as neuroprotective agents.

Furthermore, the demonstrated efficacy of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives against osteosarcoma cells highlights the potential of this scaffold in oncology. nih.gov Future research could explore its activity against other cancer types, particularly those with unmet medical needs. The broad-spectrum antimicrobial and antitubercular activities observed in other thiazolidin-4-one derivatives also warrant investigation for this compound, especially in the context of rising antimicrobial resistance. nih.gov

Potential Therapeutic AreaRationale Based on Related Compounds
Neurodegenerative Diseases Inhibition of MAO-B by a similar pyridinyl-thiazolidinone derivative.
Oncology Potent anti-proliferative activity of 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives against osteosarcoma. nih.gov
Infectious Diseases Broad-spectrum antimicrobial and antitubercular activities of the thiazolidin-4-one scaffold. nih.gov
Inflammatory Diseases Inhibition of enzymes like aldose reductase by thioxothiazolidinone derivatives. nih.gov

Design of Next-Generation Thioxothiazolidinone Chemical Probes

The development of chemical probes derived from this compound will be a powerful strategy for target identification and validation. These probes are designed to interact with specific biological targets and can be used to visualize, isolate, and identify these targets within a complex biological system. Future research in this area will involve the strategic modification of the this compound scaffold to incorporate functionalities suitable for use as chemical probes.

This could include the attachment of fluorescent tags for use in cellular imaging and fluorescence microscopy, allowing for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. researchgate.netnih.gov Biotin or other affinity tags could be appended to create affinity-based probes for pull-down assays, which are instrumental in isolating and subsequently identifying binding partners through techniques like mass spectrometry. wjbphs.com Furthermore, the development of photoaffinity probes, which can be covalently cross-linked to their target upon photoactivation, would provide a robust method for irreversibly labeling and identifying the direct molecular targets of this compound.

Computational Chemistry and Artificial Intelligence in Thioxothiazolidinone Discovery

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of novel thioxothiazolidinone derivatives. These in silico approaches can significantly accelerate the drug discovery pipeline by predicting the properties and activities of new compounds before they are synthesized, thereby saving time and resources. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. nih.gov This fundamental understanding can guide the design of molecules with improved properties. Molecular docking and molecular dynamics simulations will continue to be essential for predicting the binding modes of these compounds with their biological targets and for estimating their binding affinities. nih.gov

Computational MethodApplication in Thioxothiazolidinone Research
Quantum Chemical Calculations (e.g., DFT) Elucidate electronic structure, reactivity, and spectroscopic properties. nih.gov
Molecular Docking and Dynamics Predict binding modes and affinities with biological targets. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML) Design novel derivatives and predict biological activity and ADMET properties. mdpi.comnih.govresearchgate.net
Generative Models De novo design of thioxothiazolidinone analogs with optimized properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new compounds based on their structure. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-Pyridin-2-yl-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

Answer: A common approach involves refluxing precursor compounds in ethanol, followed by recrystallization. For example, a general procedure for analogous thioxothiazolidinone derivatives involves reacting a pyrazole derivative (10 mmol) with a thioxothiazolidinone intermediate (10 mmol) in ethanol for 2 hours under reflux. The product is filtered, washed with ethanol, and recrystallized from a DMF–EtOH (1:1) mixture . Optimization may involve adjusting solvent polarity, reaction time, or temperature to improve yield and purity.

Q. How can the crystal structure of this compound be determined, and what software is typically used?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement often use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). These programs are robust for small-molecule crystallography and compatible with modern diffraction datasets . For example, rhodanine derivatives like 3-phenyl-2-thioxothiazolidin-4-one were successfully characterized using SHELXL, confirming planar thiazolidinone rings and intermolecular hydrogen bonding .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Answer: Based on analogous compounds (e.g., 3-(Pyridin-3-yl)-2-thioxothiazolidin-4-one), the following GHS hazards apply:

Hazard CategoryClassificationPrecautionary Measures
Acute ToxicityCategory 4 (H302)Use gloves and avoid ingestion.
Skin IrritationCategory 2 (H315)Wear protective clothing.
Eye IrritationCategory 2A (H319)Use safety goggles.
Emergency measures include rinsing skin/eyes with water and seeking medical attention for inhalation exposure .

Q. How can the purity of this compound be validated post-synthesis?

Answer: Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC with a C18 column and UV detection at 254 nm can assess purity, while NMR (¹H/¹³C) and FT-IR confirm structural integrity. Mass spectrometry (ESI-MS) provides molecular weight verification .

Q. What solvents are suitable for recrystallizing this compound?

Answer: Ethanol, DMF–EtOH mixtures (1:1), or THF are commonly used. Solvent selection depends on solubility trends observed during synthesis. For instance, DMF–EtOH mixtures effectively recrystallize thioxothiazolidinone derivatives without decomposing thermally sensitive functional groups .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) in this compound be resolved?

Answer: Contradictions may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to refine twinned data. Validate results with residual density maps and Hirshfeld surface analysis. For example, planar deviations in rhodanine derivatives were resolved by refining anisotropic displacement parameters and verifying hydrogen-bonding networks .

Q. What mechanistic insights explain the pharmacological activity of thioxothiazolidinone derivatives like this compound?

Answer: The thioxo group and pyridine ring enable interactions with biological targets. Molecular docking studies suggest the thiazolidinone core binds to enzymes (e.g., kinases) via hydrogen bonding, while the pyridinyl moiety enhances solubility and target affinity. Analogous compounds show anticonvulsant and antibacterial activity by modulating ion channels or enzyme active sites .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The thioxo group’s electrophilicity at the C2 position makes it susceptible to nucleophilic attack. Fukui indices and molecular electrostatic potential maps guide synthetic modifications .

Q. What strategies mitigate thermal degradation during the synthesis of this compound?

Answer: Use low-boiling solvents (e.g., ethanol) to reduce prolonged heating. Alternatively, microwave-assisted synthesis at controlled temperatures (80–100°C) shortens reaction times. TGA-DSC analysis can identify decomposition thresholds to optimize conditions .

Q. How do substituents on the pyridine ring affect the compound’s biological activity?

Answer: Electron-withdrawing groups (e.g., -Cl, -F) at the pyridine’s meta position enhance antibacterial potency by increasing electrophilicity. Conversely, bulky substituents reduce membrane permeability. Structure-activity relationship (SAR) studies on analogs show that 3-pyridinyl derivatives with halogens exhibit improved MIC values against S. aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.